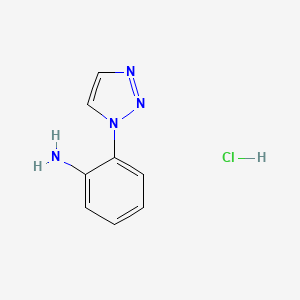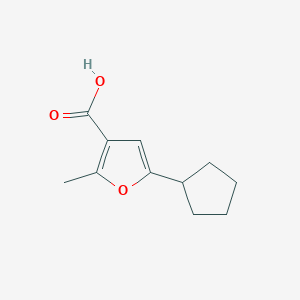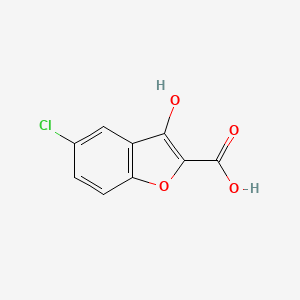
5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative known for its unique chemical structure and potential biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit various pharmacological properties, including anti-tumor, antibacterial, and anti-oxidative activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to synthesize various benzofuran compounds, including those with anticancer activity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-1-benzofuran-2-carboxylic acid.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 5-chloro-3-oxo-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-benzofuran-2-carboxylic acid.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and bacterial cell wall synthesis.
Pathways Involved: It may inhibit the activity of enzymes like topoisomerases, which are crucial for DNA replication and cell division in cancer cells.
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzofuran: Similar structure but lacks the carboxylic acid group.
3-Hydroxy-2-benzofuran-1-carboxylic acid: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H5ClO4 |
|---|---|
Molecular Weight |
212.58 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
VNQKTEXXOSEHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


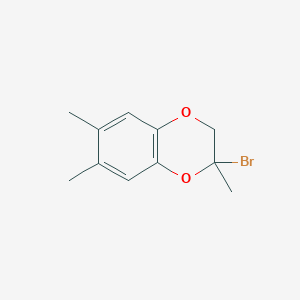
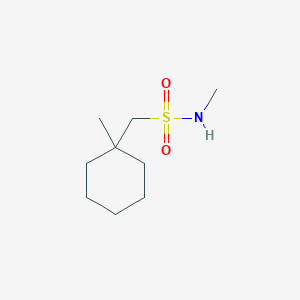
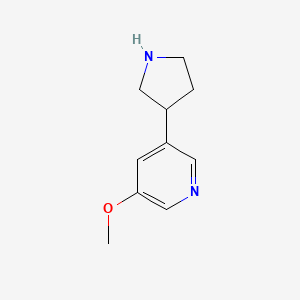
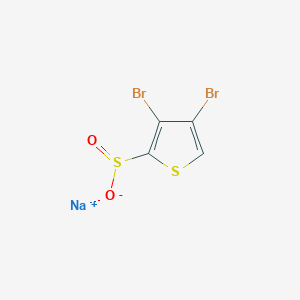
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)

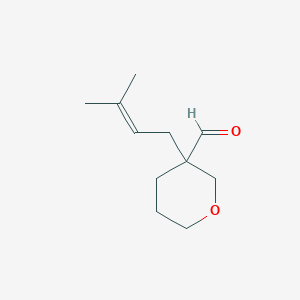
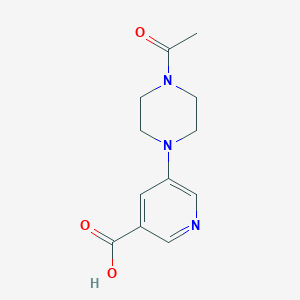

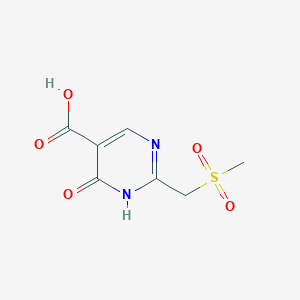

methanol](/img/structure/B13205888.png)
